4-Chloroaniline-15N
Description
4-Chloroaniline-15N (CAS 24176-54-3) is a nitrogen-15 isotopically labeled derivative of 4-chloroaniline. Its molecular formula is C₆H₅Cl(¹⁵NH₂), with 98% isotopic purity . Key physical properties include a melting point of 67–70°C, boiling point of 232°C, and storage requirements at 2–8°C as a solid. The compound exhibits acute toxicity (Category 3 for skin, inhalation, and oral exposure), carcinogenicity (Category 1B), and aquatic chronic toxicity (Category 2) . Its primary applications lie in isotopic tracing, nuclear magnetic resonance (NMR) studies, and metabolic research due to the ¹⁵N label, which enables precise tracking in chemical and biological systems.
Properties
IUPAC Name |
4-chloro(15N)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-VJJZLTLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479982 | |
| Record name | 4-Chloroaniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24176-54-3 | |
| Record name | 4-Chloroaniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24176-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroaniline-15N is typically synthesized by the reduction of 4-nitrochlorobenzene-15N, which is prepared by the nitration of chlorobenzene-15N. The reduction process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The nitration of chlorobenzene-15N is carried out in large reactors, followed by the reduction of 4-nitrochlorobenzene-15N using catalytic hydrogenation or other suitable reducing agents .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroaniline-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronitrobenzene-15N.
Reduction: It can be reduced to form this compound from 4-nitrochlorobenzene-15N.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as 4-chloro-2-(phenylsulfonyl)aniline-15N.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like arylsulfonic acids and conditions such as elevated temperatures and the presence of catalysts are employed.
Major Products:
Oxidation: 4-Chloronitrobenzene-15N.
Reduction: this compound.
Substitution: 4-Chloro-2-(phenylsulfonyl)aniline-15N.
Scientific Research Applications
4-Chloroaniline-15N is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in studies involving isotopic labeling.
Biology: It is used in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.
Industry: It is used in the production of dyes, pesticides, and antimicrobial agents
Mechanism of Action
The mechanism of action of 4-chloroaniline-15N involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The nitrogen-15 isotope allows for detailed tracing of these interactions and pathways .
Comparison with Similar Compounds
Structural and Isomeric Differences
4-Chloroaniline-15N belongs to the halogenated aniline family, differing from its non-isotopic isomers and derivatives:
| Compound | CAS Number | Molecular Formula | Substituent Position | Isotopic Label |
|---|---|---|---|---|
| This compound | 24176-54-3 | C₆H₅Cl(¹⁵NH₂) | Para | ¹⁵N (98%) |
| 2-Chloroaniline | 95-51-2 | C₆H₅Cl(NH₂) | Ortho | None |
| 3-Chloroaniline | 108-42-9 | C₆H₅Cl(NH₂) | Meta | None |
| 4-Chloroaniline | 106-47-8 | C₆H₅Cl(NH₂) | Para | None |
| 4-Bromo-2-chloroaniline | Not provided | C₆H₅BrCl(NH₂) | Para-Bromo, Ortho-Chloro | None |
Key Observations :
- Positional Effects : The para-substituted chloro group in this compound confers symmetry, influencing crystallinity and intermolecular interactions. In contrast, ortho- and meta-substituted isomers (e.g., 2-chloroaniline) exhibit steric hindrance or electronic effects that alter reactivity .
- Halogen Diversity : Bromine substitution (e.g., 4-bromo-2-chloroaniline) increases molecular weight and polarizability, affecting solubility and spectroscopic profiles .
Physicochemical Properties
A comparative analysis of thermal and spectral properties:
Key Observations :
- Isotopic Effects: The ¹⁵N label in this compound generates a distinct M+1 peak in HRMS, distinguishing it from non-labeled analogs .
- Solubility Trends : Ortho-substituted isomers (e.g., 2-chloroaniline) show marginally higher water solubility due to reduced symmetry and increased dipole interactions .
Hazard Profiles
Key Observations :
- All chloroanilines exhibit significant carcinogenicity, but this compound requires additional precautions due to isotopic handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
